Butyl 3-mercaptopropionate

Catalog No.
S750080
CAS No.
16215-21-7
M.F
C7H14O2S
M. Wt
162.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl 3-mercaptopropionate

CAS Number

16215-21-7

Product Name

Butyl 3-mercaptopropionate

IUPAC Name

butyl 3-sulfanylpropanoate

Molecular Formula

C7H14O2S

Molecular Weight

162.25 g/mol

InChI

InChI=1S/C7H14O2S/c1-2-3-5-9-7(8)4-6-10/h10H,2-6H2,1H3

InChI Key

MGFFVSDRCRVHLC-UHFFFAOYSA-N

SMILES

CCCCOC(=O)CCS

Canonical SMILES

CCCCOC(=O)CCS

Thiol-Ene Photopolymerization

Butyl 3-mercaptopropionate plays a crucial role in thiol-ene photopolymerization, a technique for creating high-performance polymers using light as a trigger. It acts as a monomer, containing both a thiol (SH) group and an alkene (C=C) group within its structure. Upon exposure to light and a photoinitiator, the thiol group reacts with the alkene group of another molecule, forming a new covalent bond and initiating the polymerization process []. This approach allows for the precise control of polymer structure and properties, making it valuable for various research areas, including:

  • Development of advanced materials with tailored mechanical, optical, and electrical properties for applications in electronics, coatings, and adhesives [, ].
  • Fabrication of microfluidic devices and other micro- and nanostructures with high resolution and complex geometries [].

Crosslinking Monomer

Butyl 3-mercaptopropionate can also function as a crosslinking agent in thiol-acrylate based photopolymers. In this application, it reacts with both thiol and acrylate groups present in the system, forming linkages between different polymer chains. This crosslinking process enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymer network. This property finds applications in:

  • Development of hydrogels for drug delivery and tissue engineering, where the crosslinked structure provides a controlled release mechanism and mechanical support for cell growth.
  • Production of high-performance adhesives with improved resistance to harsh environments and mechanical stress.

Ligand for Quantum Dot Functionalization

Butyl 3-mercaptopropionate can be utilized as a ligand to functionalize the surface of quantum dots (QDs), tiny semiconductor nanocrystals with unique optical properties. The thiol group in the molecule binds strongly to the metal atoms on the QD surface, modifying its surface chemistry and influencing its interaction with other materials. This functionalization process enables researchers to:

  • Tune the photoluminescence properties of QDs, such as their emission color and intensity, for various applications in optoelectronic devices and bioimaging.
  • Improve the compatibility of QDs with different solvents and environments, enhancing their stability and processability.

Butyl 3-mercaptopropionate is an organic compound classified as a thiol ester. It features a butyl group attached to a mercaptopropionic acid moiety. The compound is characterized by its distinct sulfur-containing functional group, which imparts unique reactivity and properties. It is often utilized in the synthesis of polymers and as a reagent in various

  • Mild Skin Irritant: Prolonged or repeated contact with skin can cause irritation [].
  • Eye Irritant: Contact with eyes may cause irritation [].
  • Προληπτική αρχή (Precautionary Principle): It is advisable to handle 3MPA with standard laboratory practices, including wearing gloves, safety glasses, and working in a well-ventilated fume hood [].

  • Thiol-yne Reaction: This compound is commonly used as a reactant in thiol-yne photopolymerizations, leading to the formation of highly cross-linked polymer networks. This reaction involves the addition of thiols to alkynes under UV light, resulting in robust materials .
  • Polarographic Studies: Research has explored its electrochemical behavior using polarography, revealing insights into its redox properties in various solvents like aqueous methanol and acetonitrile .

The synthesis of butyl 3-mercaptopropionate can be achieved through several methods:

  • Esterification: The reaction of butanol with mercaptopropionic acid under acidic conditions can yield butyl 3-mercaptopropionate.
  • Thiol Addition Reactions: The direct addition of thiols to suitable electrophiles can also produce this compound.

These methods highlight the compound's accessibility for research and industrial applications .

Butyl 3-mercaptopropionate has diverse applications across various fields:

  • Polymer Chemistry: It serves as a key reactant for creating cross-linked polymer networks through thiol-yne chemistry.
  • Chemical Synthesis: It is utilized in organic synthesis as a building block for more complex molecules.
  • Research

Interaction studies involving butyl 3-mercaptopropionate focus on its reactivity with other compounds:

  • Reactivity with Electrophiles: The thiol group makes it reactive towards electrophiles, facilitating various synthetic pathways.
  • Compatibility with Other Polymers: Its incorporation into polymer matrices has been studied to understand compatibility and performance in composite materials.

These interactions are crucial for optimizing its use in industrial applications.

Several compounds share structural similarities with butyl 3-mercaptopropionate. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Propyl 3-mercaptopropionateC6H12O2SShorter alkyl chain; less hydrophobic than butyl variant.
Octyl 3-mercaptopropionateC8H16O2SLonger alkyl chain; increased hydrophobicity and potential for different polymer properties.
Ethyl 3-mercaptopropionateC5H10O2SShortest chain among these; may have different solubility characteristics.

Butyl 3-mercaptopropionate stands out due to its balance between hydrophobicity and reactivity, making it particularly useful in both laboratory and industrial settings.

Physical Description

Liquid

XLogP3

1.6

UNII

XC2PI7HKOE

GHS Hazard Statements

Aggregated GHS information provided by 481 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (92.1%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (92.1%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (92.1%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (91.89%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

16215-21-7

Wikipedia

Butyl 3-mercaptopropionate

General Manufacturing Information

Propanoic acid, 3-mercapto-, butyl ester: ACTIVE

Dates

Modify: 2023-08-15

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